NMDA Receptor Binding Affinity
FENM exhibits a Ki of 3.5 μM for NMDA receptor binding as determined by in vitro radioligand competition assays using [18F]-FENM, compared with (R,S)-ketamine which exhibits a Ki of 0.53 μM [1]. This 6.6-fold lower binding affinity positions FENM as a moderate-affinity NMDA antagonist distinct from high-affinity agents such as ketamine. Additionally, the Ki value informs PET tracer application design, as FENM's binding to PCP sites within the NMDA channel pore occurs primarily when the channel is in the active and open state, enabling activity-dependent imaging of NMDA receptor function rather than static receptor density measurement [2].
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | (R,S)-ketamine: 0.53 μM |
| Quantified Difference | 6.6-fold lower affinity for FENM (3.5 μM vs 0.53 μM) |
| Conditions | In vitro radioligand competition assay using [18F]-FENM |
Why This Matters
The moderate binding affinity of FENM (Ki 3.5 μM) versus high-affinity ketamine (Ki 0.53 μM) informs researchers selecting NMDA antagonists for applications where excessive receptor blockade may produce undesirable psychotomimetic or dissociative effects.
- [1] Chen BK, Denny CA, et al. Fluoroethylnormemantine, a Novel NMDA Receptor Antagonist, for the Prevention and Treatment of Stress-Induced Maladaptive Behavior. Biol Psychiatry. 2021;90(7):458-472. View Source
- [2] Salabert AS, Fonta C, Fontan C, Adel D, Alonso M, Pestourie C, Belhadj-Tahar H, Tafani M, Payoux P. Radiolabeling of [18F]-fluoroethylnormemantine and initial in vivo evaluation of this innovative PET tracer for imaging the PCP sites of NMDA receptors. Nucl Med Biol. 2015;42(8):643-53. View Source
